molecular formula C7H5ClN2O B3250183 2-Hydroxy-3-cyano-4-chloroaniline CAS No. 201467-04-1

2-Hydroxy-3-cyano-4-chloroaniline

Cat. No.: B3250183
CAS No.: 201467-04-1
M. Wt: 168.58 g/mol
InChI Key: WGSIASJJWGOPDS-UHFFFAOYSA-N
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Description

2-Hydroxy-3-cyano-4-chloroaniline is an organic compound with the molecular formula C7H5ClN2O It is characterized by the presence of hydroxyl, cyano, and chloro functional groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-cyano-4-chloroaniline typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of aniline derivatives followed by reduction and subsequent substitution reactions. For instance, the nitration of 4-chloroaniline can be followed by reduction to form 4-chloro-2-nitroaniline, which is then subjected to a cyanation reaction to introduce the cyano group. Finally, the hydroxyl group is introduced through a substitution reaction .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-cyano-4-chloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-3-cyano-4-chloroaniline has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-cyano-4-chloroaniline involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the cyano and chloro groups can engage in electrophilic and nucleophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-3-cyano-4-chloroaniline is unique due to the presence of all three functional groups (hydroxyl, cyano, and chloro) on the aniline ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research .

Properties

IUPAC Name

3-amino-6-chloro-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-1-2-6(10)7(11)4(5)3-9/h1-2,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSIASJJWGOPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-nitro-5-chloro-6-cyanophenol (750 mg, 3.78 mmol) and tin (II) chloride (2.6 g, 11.4 mmol) in ethanol(50ml) is heated at 80° C. under argon. After 2 hours, the starting material has disappeared and the solution is allowed to cool down and then poured into ice. The pH is made slightly basic (pH7-8), by addition of solid NaOH, before being extracted with ethyl acetate. The organic phase was washed with brine, dried over MgSO4 and filtered. The solvent was evaporated and chromatography of the resulting solid on silica gel (4%MeOH/CH2Cl2) gave the desired product(410 mg, 65%). 1H NMR (CD30D): δ8 6.89 (d, 1H), 6.88 (d,1H).
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-3-cyano-4-chloroaniline
Reactant of Route 2
2-Hydroxy-3-cyano-4-chloroaniline
Reactant of Route 3
2-Hydroxy-3-cyano-4-chloroaniline
Reactant of Route 4
2-Hydroxy-3-cyano-4-chloroaniline
Reactant of Route 5
2-Hydroxy-3-cyano-4-chloroaniline
Reactant of Route 6
2-Hydroxy-3-cyano-4-chloroaniline

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